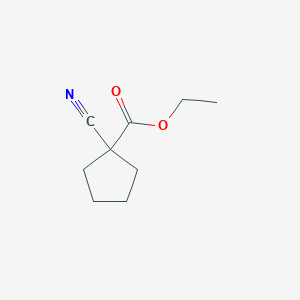

Ethyl 1-cyanocyclopentanecarboxylate

描述

Significance of Cyanoesters in Advanced Organic Methodologies

Cyanoesters, also known as α-cyanoesters, are a class of organic compounds characterized by the presence of a cyano group (-C≡N) and an ester group (-COOR) attached to the same carbon atom. This arrangement renders the intervening α-hydrogen highly acidic, making these compounds valuable precursors for the formation of stabilized carbanions. This reactivity is central to their widespread use in carbon-carbon bond-forming reactions, which are fundamental in organic synthesis.

In advanced organic methodologies, cyanoesters are particularly important for several reasons:

Versatile Nucleophiles: The acidic α-hydrogen can be readily removed by a variety of bases to generate a nucleophilic enolate, which can then participate in a wide range of reactions including alkylations, acylations, and conjugate additions (Michael reactions).

Precursors to Heterocycles: Cyanoesters are key starting materials in the synthesis of a diverse array of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. oregonstate.edu For instance, they are used in the synthesis of pyrazoles, pyridines, and pyrimidines.

Decarboxylation and Decyanation: The ester and cyano groups can be selectively removed under specific reaction conditions, providing a route to install a single functional group or a simple alkyl chain at a desired position.

Asymmetric Synthesis: Chiral cyanoesters are instrumental in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. Catalytic asymmetric allylic alkylation of cyanoesters, for example, allows for the construction of chiral quaternary carbon centers with high enantioselectivity.

The utility of cyanoesters is underscored by their role in the synthesis of complex molecules, including those with significant biological activity. Their ability to act as a linchpin in the assembly of intricate carbon skeletons solidifies their importance in the toolkit of synthetic organic chemists.

Role of Cyclopentane (B165970) Derivatives in Synthetic Chemistry

The cyclopentane ring is a common structural motif found in a vast number of natural products and biologically active molecules, including prostaglandins, steroids, and certain alkaloids. Its prevalence has driven the development of numerous synthetic methods to construct and functionalize this five-membered ring system.

The significance of cyclopentane derivatives in synthetic chemistry stems from:

Bioisosterism: The cyclopentane ring is often used as a bioisostere for other cyclic or acyclic fragments in drug design. Its conformational flexibility and defined three-dimensional shape can lead to improved binding affinity with biological targets and favorable pharmacokinetic properties.

Scaffolding for Complex Molecules: The cyclopentane framework serves as a rigid scaffold upon which complex functionality can be appended with a high degree of stereochemical control. This is particularly evident in the synthesis of natural products where multiple stereocenters are present on the ring.

Access to Diverse Structures: Cyclopentane derivatives are versatile intermediates that can be transformed into a wide range of other cyclic and acyclic structures through ring-opening, ring-expansion, and rearrangement reactions.

The synthesis of functionalized cyclopentanes often relies on powerful cyclization reactions. Intramolecular reactions, such as the Dieckmann condensation of 1,6-diesters and the Thorpe-Ziegler reaction of dinitriles, are classic methods for forming five-membered rings. These reactions are conceptually related and provide efficient access to key cyclopentanone (B42830) and cyanocyclopentane intermediates.

Historical Context of Ethyl 1-cyanocyclopentanecarboxylate in Chemical Literature

The synthesis of α-cyanocycloalkanecarboxylates, including the cyclopentane derivative, is rooted in the foundational work on nitrile and ester chemistry from the late 19th and early 20th centuries. The Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, provided an early pathway to cyclic α-cyanonitriles, which could then be further manipulated. The work of Jocelyn Field Thorpe and Karl Ziegler in the early 1900s laid the groundwork for these types of cyclizations.

A more direct and common approach to this compound involves the dialkylation of ethyl cyanoacetate (B8463686). This method, which reacts the enolate of ethyl cyanoacetate with a suitable dihaloalkane, became a standard procedure for forming carbocyclic rings. The specific synthesis of this compound using 1,4-dibromobutane (B41627) has been documented in the chemical literature. For instance, a 1978 publication in The Journal of Organic Chemistry references the compound by its CAS number in the context of related synthetic transformations. dss.go.th Later literature, such as a 1999 paper in Bioorganic & Medicinal Chemistry Letters, explicitly mentions its preparation from 1,4-dibromobutane as part of a larger synthetic sequence. acs.org These references indicate that by the latter half of the 20th century, this compound was an accessible and utilized intermediate in organic synthesis.

Data Tables

Physical and Chemical Properties

| Property | Value |

| CAS Number | 28247-14-5 |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| IUPAC Name | ethyl 1-cyanocyclopentane-1-carboxylate |

| Physical State | Liquid |

Synthetic Parameters

| Parameter | Details | Reference |

| Starting Materials | Ethyl cyanoacetate, 1,4-dibromobutane | acs.org |

| Reaction Type | Nucleophilic substitution (dialkylation) | acs.org |

| General Conditions | Base-mediated reaction in a suitable solvent |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 1-cyanocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-2-12-8(11)9(7-10)5-3-4-6-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWIERPHIAKPOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576921 | |

| Record name | Ethyl 1-cyanocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28247-14-5 | |

| Record name | Ethyl 1-cyanocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for Ethyl 1 Cyanocyclopentanecarboxylate

Classical and Established Synthetic Routes

The traditional synthesis of ethyl 1-cyanocyclopentanecarboxylate predominantly relies on the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester. wikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.com This reaction is a robust and widely used method for forming five- and six-membered rings. wikipedia.orgorganicchemistrytutor.com

Sodium ethylate serves as a strong base in the classical synthesis, playing a crucial role in the deprotonation of the α-carbon of the ester, which initiates the cyclization process. organicchemistrytutor.com The reaction is typically carried out under reflux conditions to provide the necessary thermal energy for the reaction to proceed to completion. The use of an alkoxide base like sodium ethylate is characteristic of the Dieckmann condensation. pw.live The mechanism is analogous to the intermolecular Claisen condensation, where an enolate ion is generated and subsequently attacks an ester carbonyl group. masterorganicchemistry.com In the Dieckmann condensation, this occurs intramolecularly to form a stable five-membered ring. organicchemistrytutor.com

Table 1: Classical Synthesis Parameters

| Parameter | Description |

|---|---|

| Starting Materials | Ethyl cyanoacetate (B8463686), 1,4-Dibromobutane (B41627) |

| Base | Sodium ethylate |

| Solvent | Typically ethanol (B145695) or another suitable organic solvent |

| Temperature | Reflux |

| Key Reaction | Dieckmann Condensation |

Modern and Green Chemistry Approaches to Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally friendly and sustainable processes. samipubco.comejcmpr.com These principles include maximizing atom economy, minimizing waste, and using less hazardous chemicals and reaction conditions. nih.gov

The concept of atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key metric in green chemistry. chempedia.info Condensation reactions like the Dieckmann condensation are generally considered to have good atom economy, as the main byproduct is a small molecule, such as an alcohol. chempedia.info In the synthesis of this compound, the primary byproduct is ethanol, which is relatively benign. However, modern approaches focus on further improving atom economy and minimizing waste streams through catalyst recycling and solvent reduction.

Traditional organic solvents often pose environmental and health risks. Green chemistry encourages the use of more environmentally benign solvents such as water, ionic liquids, or supercritical fluids. nih.gov For cyclization reactions, research has explored solvent-free conditions or the use of greener solvents. nih.gov While specific examples for the synthesis of this compound are not extensively documented, the general trend in organic synthesis is to replace hazardous solvents with safer alternatives. nih.gov The use of biodegradable and reusable catalysts is also a key area of investigation for making such syntheses greener. acs.org

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. cem.comnih.gov The application of microwave irradiation to Dieckmann condensations has been reported, demonstrating the potential for a more efficient synthesis of cyclic β-keto esters. unirioja.esresearchgate.nethkbu.edu.hk This technique can often be performed under solvent-free conditions, further enhancing its green credentials. researchgate.net A microwave-assisted approach to the synthesis of this compound could potentially offer a faster and more energy-efficient alternative to traditional reflux conditions.

Table 2: Comparison of Classical and Potential Green Synthesis Approaches

| Feature | Classical Approach | Potential Green Approach |

|---|---|---|

| Energy Input | Prolonged heating (reflux) | Microwave irradiation (rapid heating) |

| Reaction Time | Several hours | Minutes to hours |

| Solvents | Traditional organic solvents (e.g., ethanol) | Benign solvents (e.g., water, ionic liquids) or solvent-free |

| Catalyst | Stoichiometric base (e.g., sodium ethylate) | Potentially catalytic and recyclable reagents |

| Waste | Solvent waste, salt byproducts | Reduced solvent waste, potential for catalyst recycling |

Flow Chemistry Applications in Continuous Synthesis

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering significant advantages over traditional batch processing, such as enhanced safety, scalability, reaction efficiency, and product purity. acs.org This methodology involves performing chemical reactions within a system of narrow tubes or pipes, where reactants are continuously fed, and the product is constantly removed. acs.org While specific literature detailing the complete synthesis of this compound in a continuous flow system is not prevalent, the principles and applications of flow chemistry are highly relevant for the synthesis of its precursors and related α-cyano esters. researchgate.netnih.gov

Catalytic Methodologies in the Synthesis of this compound

Catalytic methods offer efficient and selective routes to complex molecules like this compound. Palladium, copper, and gold catalysts are instrumental in performing key transformations, including cyclizations, cross-couplings, and functional group introductions.

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for both C-C bond formation and cyanation. rsc.org One relevant strategy for constructing the cyclopentane (B165970) core is through Pd(II)-mediated oxidative cyclization. Research has shown that ω-unsaturated α-cyano ketones can undergo an efficient methylenecyclopentane (B75326) annulation process catalyzed by Palladium(II) acetate, forming the five-membered ring structure. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions are a primary method for introducing the nitrile group. The cyanation of (hetero)aryl halides and triflates using palladium catalysts is a well-established and efficient transformation. acs.orgnih.gov These reactions can be performed under mild, aqueous conditions, often at room temperature, and are compatible with a wide range of functional groups. acs.orgnih.gov While these examples often involve aryl substrates, related palladium-catalyzed C(sp³)–H functionalization on cyclic systems like cyclohexanes has been reported, suggesting the feasibility of directly cyanating a cyclopentane precursor. acs.org

For cross-coupling cyanation reactions, the cycle generally begins with the oxidative addition of an aryl halide to a Pd(0) complex to form a Pd(II) intermediate. This is followed by transmetalation with a cyanide source (like Zn(CN)₂) and concludes with reductive elimination to yield the aryl nitrile product and regenerate the Pd(0) catalyst. acs.org The rate-determining step in this process is often the reductive elimination. acs.org In some transformations, a palladium hydride pathway is operative, which can be crucial for reactions involving alkenes or carbonyl compounds. researchgate.net

The choice of ligand coordinated to the palladium center is critical, profoundly influencing the catalyst's reactivity, stability, and selectivity. nih.govresearchgate.net Ligands can modulate the electronic properties and steric environment of the metal, affecting key steps like oxidative addition and reductive elimination. nih.govnih.gov For instance, the use of specific S,O-ligands in C-H functionalization has been shown to trigger the formation of more reactive cationic palladium species, thereby accelerating the reaction. nih.gov The table below summarizes the observed effects of different ligand types in various palladium-catalyzed reactions.

| Ligand Type | Example(s) | Observed Effect | Source(s) |

| Phosphines | Monodentate (e.g., PPh₃), Bidentate (e.g., diphosphines) | Bidentate phosphine (B1218219) coordination is not always necessary; monodentate ligands can be effective. Strongly σ-donating NHC ligands can enable challenging C-C bond activations. | nih.govresearchgate.net |

| Carboxylates | Acetate (OAc), Pivalate (OCOt-Bu), Trifluoroacetate (OCOCF₃) | The nature of the carboxylate ligand can significantly impact reaction efficiency. The active species may be Pd(OCOR)₂ rather than Pd(OAc)₂. Additives like t-BuCO₂H can improve yields. | nih.govresearchgate.net |

| Bipyridines | 4,4′-bis(di-t-butyl)-2,2′-bipyridine | Can be effective in specific reactions like photochemical cross-coupling aminations. | nih.gov |

| S,O-Ligands | 2-methyl-2-(phenylthio)propanoic acid | Promotes C–H functionalization by forming more reactive cationic palladium species. | nih.gov |

While this compound is a target molecule, it also serves as a precursor for further transformations. A notable example is its potential use in copper-catalyzed decarboxylative alkynylation. This method allows for the formation of C(sp³)–C(sp) bonds by coupling alkyl carboxylic acids with terminal alkynes. rsc.orgnih.gov The reaction typically proceeds by converting the carboxylic acid into a redox-active ester (RAE), such as an N-hydroxyphthalimide (NHP) ester. nih.gov

Under photoinduced conditions, a copper catalyst can facilitate the decarboxylation of the RAE to generate an alkyl radical. rsc.org This radical is then trapped by a copper-acetylide species, leading to the formation of the desired substituted alkyne. rsc.orgnih.gov This strategy provides a powerful tool for converting the carboxylate functionality of a molecule like this compound into a valuable alkynyl group. rsc.orgnih.gov

Although distinct from the target cyclopentane, the synthesis of structurally related ethyl cyclopropylcarboxylates highlights the unique reactivity of gold catalysts. Homogeneous gold catalysis has emerged as a highly efficient method for cyclopropanation under mild conditions. rsc.org Specifically, ethyl cyclopropylcarboxylate can be synthesized directly from the reaction of ethylene (B1197577) with ethyl diazoacetate (EDA) in the presence of a gold catalyst. nih.govresearchgate.net

The mechanism of this transformation is believed to proceed through a gold carbene-like intermediate, which is generated from the reaction of the gold catalyst with the diazo compound. nih.govrsc.org This electrophilic carbene species then reacts with the alkene (ethylene) to form the cyclopropane (B1198618) ring stereospecifically. rsc.org The choice of ligand on the gold catalyst and the counter-ion are critical for achieving high yields and conversions.

| Catalyst System | Conversion (%) | Yield (%) | Selectivity | Source(s) |

| IPrAuCl / NaBArF₄ | 62 | ~70 (EDA-based) | High for cyclopropane | nih.govresearchgate.net |

| IPrAuCl / AgOTf | >95 | 80 | High for cyclopropane | researchgate.net |

| Rh₂(CF₃COO)₄ | >95 | 14 | Low for cyclopropane | researchgate.net |

IPr = 1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene; BArF₄ = tetrakis(3,5-bis(trifluoromethyl)phenyl)borate

Palladium-Catalyzed Cyclization and Cross-Coupling Reactions

Stereoselective Synthesis of this compound and its Chiral Analogues

The stereoselective synthesis of this compound and its chiral analogues can be approached through methods that establish the desired stereochemistry at the quaternary carbon center. While specific literature on the stereoselective synthesis of this exact molecule is not abundant, general principles of asymmetric synthesis for substituted cyclopentanes can be applied. These approaches often involve either the use of chiral starting materials, chiral auxiliaries, or, more commonly, chiral catalysts to control the formation of the stereogenic center.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For cyclopentanecarboxylates, this can be achieved through various catalytic asymmetric transformations. One of the significant challenges in modern synthetic chemistry is the convergent, asymmetric synthesis of cyclopentane rings bearing multiple chiral centers. nih.gov

A prominent strategy involves the use of chiral metal complexes as catalysts. For instance, enantioselective cyclizations of silyloxyenynes catalyzed by cationic metal phosphine complexes have been reported to produce chiral cyclopentane structures. frontiersin.org Another powerful method is asymmetric hydrogenation. Although typically used for C=O and C=N bonds, developments in catalysis have enabled the asymmetric hydrogenation of substituted cyclopentenes to afford chiral cyclopentanes with high enantiomeric excess.

One could envision an enantioselective approach to a precursor of this compound, such as a cyclopentene (B43876) derivative, followed by the introduction of the cyano group. For example, a prochiral cyclopentenone could undergo an asymmetric conjugate addition of a cyanide source, catalyzed by a chiral catalyst, to set the stereochemistry at the C1 position.

Table 1: Potential Enantioselective Strategies for Cyclopentanecarboxylate Precursors

| Strategy | Catalyst Type | Precursor Type | Potential Outcome |

| Asymmetric Conjugate Addition | Chiral Lewis Acid or Organocatalyst | α,β-Unsaturated Cyclopentanecarboxylate | Enantioenriched 1-cyanocyclopentanecarboxylate |

| Asymmetric [3+2] Cycloaddition | Chiral Metal Complex | Alkene and a three-carbon synthon | Chiral cyclopentane precursor |

| Catalytic Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Complex | Substituted Cyclopentenecarboxylate | Chiral Cyclopentanecarboxylate |

These strategies, while not explicitly documented for this compound, form the bedrock of modern asymmetric synthesis and are applicable to its chiral synthesis. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.

When synthesizing analogues of this compound that contain additional stereocenters, controlling the relative stereochemistry (diastereoselectivity) is paramount. Diastereoselective control is often achieved in cyclization reactions where the transition state geometry is influenced by pre-existing stereocenters or by the catalyst.

One effective method for constructing highly substituted cyclopentanes with excellent diastereoselectivity is through domino or cascade reactions. For example, a rhodium-catalyzed reaction of vinyldiazoacetates with certain alkenols can generate cyclopentanes with four new stereogenic centers with very high levels of stereoselectivity (>97:3 dr). nih.gov The diastereoselectivity in such reactions is often dictated by the minimization of steric interactions in the key transition states. nih.gov

Another powerful approach is the (3+2) cycloaddition reaction. Chemo- and diastereoselective (3+2) cycloaddition reactions between donor-acceptor cyclopropanes and various dipolarophiles have been developed to produce structurally complex spiro(cyclopentane-1,3'-indoline) derivatives as single diastereomers. frontiersin.org This methodology could potentially be adapted for the synthesis of diastereomerically pure cyclopentanecarboxylates by carefully selecting the appropriate starting materials.

Radical cyclizations also offer a pathway to control diastereoselectivity. The titanocene-mediated radical cyclization of functionalized acyclic epoxy-polyprenes can lead to highly functionalized cyclopentanes with moderate stereoselectivity. researchgate.net The stereochemical outcome of these reactions is influenced by the stereochemistry of the starting epoxide and the conformation of the radical intermediate during the cyclization step.

Table 2: Examples of Diastereoselective Cyclization Reactions for Cyclopentane Synthesis

| Reaction Type | Catalyst/Reagent | Key Feature | Reported Diastereoselectivity | Reference |

| Domino Reaction | Rhodium Carbene | Carbene-initiated cascade | >97:3 dr | nih.gov |

| (3+2) Cycloaddition | NaOH | Intramolecular Michael addition | Single diastereomer | frontiersin.org |

| Radical Cyclization | Titanocene(III) | 5-exo-trig cyclization | Moderate | researchgate.net |

Chemical Transformations and Reactivity of Ethyl 1 Cyanocyclopentanecarboxylate

Functional Group Interconversions of the Cyano Moiety

The cyano group (C≡N) is a versatile functional group that can be converted into several other important chemical entities, including carboxylic acids, amides, and amines. ebsco.com Its strong polarization makes the carbon atom electrophilic and susceptible to nucleophilic attack. openstax.orglibretexts.org

Hydrolysis: The nitrile can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. chemistrysteps.com The reaction proceeds through an intermediate amide, which can sometimes be isolated under milder conditions. ebsco.com

Acid-Catalyzed Hydrolysis: Protonation of the nitrogen atom activates the nitrile toward nucleophilic attack by water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the corresponding carboxylic acid. chemistrysteps.com

Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated to form an imidic acid, which rearranges to the amide. chemistrysteps.com Subsequent hydrolysis of the amide yields a carboxylate salt. openstax.org

Reduction: The cyano group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. ebsco.comopenstax.org The reaction involves the nucleophilic addition of a hydride ion to the carbon of the nitrile, followed by a second hydride addition. libretexts.org The resulting dianion is then protonated upon aqueous workup to give the primary amine. libretexts.org Using a milder, sterically hindered reducing agent can lead to the formation of an aldehyde after hydrolysis of an intermediate imine. chemistrysteps.com

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) can add to the electrophilic carbon of the nitrile. libretexts.org The initial product is an imine salt, which upon hydrolysis yields a ketone. libretexts.org This reaction provides a pathway to form new carbon-carbon bonds.

The following table summarizes key transformations of the cyano group in Ethyl 1-cyanocyclopentanecarboxylate.

| Reagent(s) | Product Functional Group | Reaction Type |

| H₃O⁺, heat | Carboxylic Acid | Hydrolysis |

| NaOH/H₂O, heat | Carboxylate Salt | Hydrolysis |

| 1. LiAlH₄ 2. H₂O | Primary Amine | Reduction |

| 1. R-MgX 2. H₃O⁺ | Ketone | Nucleophilic Addition |

Reactions Involving the Ester Functionality

The ethyl ester group (-COOEt) is also susceptible to nucleophilic attack, primarily at the carbonyl carbon. Common reactions include hydrolysis, transesterification, and reduction.

Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide, followed by acidification, hydrolyzes the ester to a carboxylic acid. This reaction, known as saponification, is one of the most fundamental reactions of esters.

Reduction: Similar to the cyano group, the ester can be reduced. Using a strong reducing agent like lithium aluminum hydride (LiAlH₄) will convert the ester into a primary alcohol. This reaction proceeds via the addition of two hydride equivalents.

Amidation: Esters can react with ammonia (B1221849) or primary/secondary amines to form amides. This transformation often requires heat or catalytic activation.

Transesterification: The ethyl group of the ester can be exchanged with another alkyl group by reacting the compound with a different alcohol in the presence of an acid or base catalyst.

A summary of typical reactions involving the ester functionality is presented in the table below.

| Reagent(s) | Product Functional Group | Reaction Type |

| 1. NaOH/H₂O 2. H₃O⁺ | Carboxylic Acid | Hydrolysis (Saponification) |

| 1. LiAlH₄ 2. H₂O | Primary Alcohol | Reduction |

| R'OH, H⁺ or RO⁻ | New Ester | Transesterification |

| R'₂NH, heat | Amide | Amidation |

Ring Functionalization of the Cyclopentane (B165970) Core

Direct functionalization of the cyclopentane ring of this compound is challenging. The carbon atom bearing the cyano and ester groups is a quaternary center, meaning it has no protons that can be removed to form an enolate for reactions like alkylation. The other positions on the cyclopentane ring lack significant activation, making them relatively inert to many common transformations under standard conditions. Therefore, the reactivity of the molecule is overwhelmingly dominated by the chemistry of its two functional groups. Significant modification of the ring structure would likely require harsh conditions or specialized catalytic systems that could lead to ring-opening or rearrangement.

Derivatization Reactions for Analytical and Synthetic Purposes

Chemical derivatization is often employed to enhance the detectability of an analyte or to alter its chemical properties for a specific application. jfda-online.com The functional groups of this compound can be targeted for such modifications.

For Analytical Detection:

HPLC-UV/Fluorescence Analysis: For improved detection in High-Performance Liquid Chromatography (HPLC), the molecule can be converted into a derivative with a strong chromophore or fluorophore. libretexts.org For example, the ester group can be hydrolyzed to a carboxylic acid. This acid can then be reacted with a derivatizing agent such as a phenacyl bromide (e.g., 4-bromophenacyl bromide) to create a highly UV-absorbent ester. libretexts.org Alternatively, if the nitrile is reduced to an amine, it can be reacted with reagents like dansyl chloride or fluorescamine (B152294) to yield highly fluorescent derivatives.

Gas Chromatography (GC) Analysis: To increase volatility for GC analysis, polar functional groups are often derivatized. jfda-online.com While the parent molecule may be suitable for GC, its derivatives (e.g., the alcohol formed from ester reduction or the amine from nitrile reduction) can be reacted with silylating agents (like N,O-bis(trimethylsilyl)trifluoroacetamide) or acylating agents (like pentafluoropropionic anhydride) to produce more volatile and thermally stable compounds with excellent chromatographic properties. jfda-online.comresearchgate.net Ethyl chloroformate is another versatile reagent used to derivatize amines and alcohols for GC analysis. researchgate.netmdpi.com

For Synthetic Purposes: The dual functionality of this compound makes it a useful building block in organic synthesis. Selective reduction of the ester to an alcohol, followed by conversion of the alcohol to a good leaving group (e.g., a tosylate), allows for the introduction of various nucleophiles. Similarly, the conversion of the nitrile to an amine provides a handle for building larger molecules through amide bond formation or other amine-specific reactions.

| Purpose | Target Group | Derivatizing Reagent Example | Resulting Derivative | Analytical Technique |

| Improved UV Detection | Ester (via carboxylic acid) | 4-Bromophenacyl bromide | UV-active ester | HPLC-UV libretexts.org |

| Improved Fluorescence | Nitrile (via amine) | Dansyl Chloride | Fluorescent sulfonamide | HPLC-Fluorescence |

| Increased Volatility | Ester (via alcohol) | BSTFA | Silyl ether | GC-MS |

| Increased Volatility | Nitrile (via amine) | Ethyl Chloroformate | Ethyl carbamate | GC-FID/MS researchgate.netmdpi.com |

Applications of Ethyl 1 Cyanocyclopentanecarboxylate in Complex Molecule Synthesis

As a Key Intermediate in Pharmaceutical Synthesis

The cyclopentane (B165970) scaffold is a common motif in many pharmaceutically active compounds. Ethyl 1-cyanocyclopentanecarboxylate provides a readily available starting material for the synthesis of various drug candidates and bioactive molecules.

While direct synthesis routes starting from this compound are not extensively documented, its structure is a logical precursor to substituted indole-2-carboxylic acids, which are the immediate precursors to indole-2-carboxamides. nih.govmdpi.comrsc.org The general synthesis of indole-2-carboxamides involves the coupling of an appropriate indole-2-carboxylic acid with an amine. nih.govmdpi.comnih.gov The cyclopentane moiety can be transformed into a key part of the indole (B1671886) ring system through a series of well-established organic reactions.

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with 59% of unique small-molecule drugs approved by the U.S. FDA containing at least one nitrogen heterocycle. nih.gov The nitrile and ester groups of this compound can be chemically manipulated to facilitate the formation of various heterocyclic rings. For instance, the nitrile group can be reduced to an amine, which can then participate in cyclization reactions to form N-substituted heterocyclic systems. sigmaaldrich.com

The development of novel molecular scaffolds is a crucial aspect of modern drug discovery. rsc.org this compound serves as a valuable building block, providing a five-membered carbocyclic core that can be further elaborated to generate libraries of compounds for biological screening. The ability to introduce functionality at both the 1- and 2-positions of the cyclopentane ring allows for the creation of a diverse range of molecular shapes and pharmacophores.

Role in Agrochemical Development

Although specific examples are not widely reported in public literature, the structural motifs accessible from this compound are relevant to the design of new agrochemicals. The principles of molecular design for pharmaceuticals often overlap with those for agrochemicals, with a focus on creating molecules that interact with specific biological targets.

Utility in Natural Product Total Synthesis

The synthesis of natural products is a driving force for the development of new synthetic methodologies. The cyclopentane ring is a common feature in a wide variety of natural products, many of which exhibit significant biological activity. researchgate.netnih.gov

The functional groups of this compound can be manipulated to introduce unsaturation, leading to the formation of cyclopentene (B43876) derivatives. rsc.org These cyclopentenes can then serve as key intermediates in the synthesis of more complex ring systems, including indenes. researchgate.netorganic-chemistry.org The synthesis of indene (B144670) derivatives can be achieved through various methods, including the cyclization of appropriate precursors. organic-chemistry.orgunige.ch

Strategic Integration into Complex Architectures

The strategic incorporation of the cyclopentane core of this compound is a key feature in the assembly of complex molecular frameworks, particularly in the synthesis of spirocyclic systems and carbocyclic nucleoside analogues.

One notable application is in the synthesis of spiro-oxindoles , which are privileged scaffolds found in numerous bioactive natural products and pharmaceuticals. The cyclopentane unit can be cleverly manipulated to form part of a spirocyclic ring system attached to an oxindole (B195798) core. For instance, derivatives of this compound can be employed in multi-component reactions to construct intricate spiro[dihydropyridine-oxindole] derivatives. In a typical reaction, an arylamine, isatin, and a cyclopentane-1,3-dione (which can be conceptually derived from this compound) undergo a three-component reaction in acetic acid at room temperature to yield the desired spiro compounds in satisfactory yields. researchgate.net This approach highlights the efficiency of using the cyclopentane framework as a central building block for generating molecular complexity in a single step.

Another significant area of application is in the synthesis of carbocyclic nucleoside analogues . These molecules are of considerable interest in medicinal chemistry due to their potential antiviral and anticancer activities. nahrainuniv.edu.iqgoogle.com In these syntheses, the cyclopentane ring of this compound serves as a mimic of the ribose or deoxyribose sugar moiety found in natural nucleosides. The synthesis of carbocyclic analogues of 5-ethyl-2'-deoxyuridine (EDU), a known antiviral agent, demonstrates this strategy. google.com The synthetic route involves the use of a functionalized cyclopentane precursor, which can be prepared from starting materials like this compound, to introduce the pyrimidine (B1678525) base onto the carbocyclic ring. nahrainuniv.edu.iqgoogle.com Although the specific analogues synthesized from a cyclopentenyl chloride precursor did not show biological activity in one study, the synthetic strategy remains a valid and explored avenue for accessing this class of molecules. nahrainuniv.edu.iq

The following table summarizes key reaction data for the integration of cyclopentane derivatives into complex architectures:

| Starting Material Class | Reagents and Conditions | Product Class | Yield | Reference |

| Cyclopentane-1,3-dione derivative | Arylamine, Isatin, Acetic Acid, Room Temperature | Spiro[dihydropyridine-oxindoles] | Satisfactory | researchgate.net |

| Cyclopentenyl chloride | Pyrimidines, followed by epoxidation and substitution | 5'-dehydroxymethyl carbocyclic nucleoside analogues | Not specified | nahrainuniv.edu.iq |

| Carbocyclic analogue of 5-(bromomethyl)-2'-deoxyuridine dibenzoate | Lithium dimethylcuprate | Carbocyclic analogue of 5-ethyl-2'-deoxyuridine | Not specified | google.com |

Precursor for Advanced Organic Materials

The utility of this compound extends beyond the synthesis of discrete molecules to the preparation of advanced organic materials with unique properties. While this area is still developing, the compound's structure is amenable to transformations that can lead to monomers for polymerization or core structures for functional materials like liquid crystals or energetic materials.

The synthesis of highly strained and novel carbon-rich structures, such as nih.govradialene , represents a frontier in materials science. While the synthesis is challenging, functionalized cyclopentane derivatives, which can be accessed from this compound, are considered key precursors. The concept involves creating a cyclopentane ring with five exocyclic double bonds, a structure with unique electronic and reactive properties. The synthetic strategy often involves the preparation of a penta-functionalized cyclopentane which can then undergo elimination reactions to generate the desired radialene.

In the realm of energetic materials , the focus is on creating compounds with a high energy density and controlled sensitivity. While direct synthesis from this compound is not commonly reported, the functionalized cyclopentane ring can serve as a scaffold for the introduction of energetic groups (e.g., nitro groups). The development of fused heterocyclic energetic materials, such as pyrazolo[4,3-d] nahrainuniv.edu.iqresearchgate.nettriazin-4-one derivatives, showcases the importance of cyclic precursors in building high-nitrogen content, high-energy systems. The principles used in the synthesis of such complex heterocyclic systems could be applied to cyclopentane derivatives.

Mechanistic and Theoretical Studies of Reactions Involving Ethyl 1 Cyanocyclopentanecarboxylate

Computational Modeling and DFT Studies

DFT calculations have been employed to map out the potential energy surfaces of reactions like the Thorpe condensation. These studies typically investigate several proposed mechanistic pathways to determine the most energetically favorable route. For the base-catalyzed self-condensation of nitriles, DFT studies have explored ionic mechanisms involving the formation of a carbanion intermediate, its nucleophilic attack on a second nitrile group, subsequent proton exchange, and tautomerization to the final enamine product. mdpi.com

The general mechanism for a Dieckmann-type condensation, which is analogous to the formation of ethyl 1-cyanocyclopentanecarboxylate from a suitable acyclic precursor, involves the following steps:

Deprotonation of an α-carbon to form an enolate.

Intramolecular nucleophilic attack of the enolate on the other carbonyl or nitrile carbon.

Ring closure to form a cyclic intermediate.

Protonation to yield the final product.

Each of these steps would have a corresponding transition state that could be modeled using DFT.

Computational models are adept at dissecting the electronic and steric factors that govern reactivity. For a molecule like this compound, the electron-withdrawing nature of both the cyano and the carboxyl groups significantly influences the acidity of the α-protons in its acyclic precursor, facilitating the initial deprotonation step.

DFT studies on related systems can quantify these effects by analyzing charge distributions and molecular orbital interactions in the reactants and transition states. For example, the stability of the intermediate carbanion is a critical factor, and computational analysis can reveal how substituent groups stabilize or destabilize this key intermediate.

Kinetic and Thermodynamic Considerations in Relevant Reactions

The outcome of many chemical reactions is determined by a competition between kinetic and thermodynamic control.

Kinetic Control: At lower temperatures, the reaction is often under kinetic control, meaning the major product is the one that is formed the fastest (i.e., has the lowest activation energy barrier).

Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing equilibrium to be established. Under these conditions, the major product is the most stable one (i.e., has the lowest Gibbs free energy).

In the context of the formation of cyclic compounds like this compound, the stability of the resulting ring is a key thermodynamic factor. Five- and six-membered rings are generally favored due to minimal ring strain. Kinetic studies on the reactions of related cyclopentanone (B42830) derivatives have shown that the rates of reaction can be influenced by factors such as the position of substituents on the ring. nih.gov

| Factor | Description | Relevance to this compound Formation |

| Ring Strain | The inherent energy associated with the geometry of the cyclic structure. | The formation of a five-membered cyclopentane (B165970) ring is generally thermodynamically favorable due to low angle and torsional strain. |

| Enolate Stability | The stability of the intermediate carbanion formed after deprotonation. | The presence of both cyano and ester groups in the precursor would stabilize the intermediate enolate, favoring the cyclization reaction. |

| Product Acidity | The acidity of the α-hydrogen in the final cyclic product. | The resulting α-cyano ester is acidic, and its deprotonation by the base can drive the reaction equilibrium towards the product side. |

Spectroscopic Analysis of Reaction Intermediates

While direct spectroscopic observation of the transient intermediates in the formation of this compound is challenging, studies on related reactions provide insights into the techniques that could be employed. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for characterizing the starting materials and final products.

In some cases, it is possible to trap or stabilize reaction intermediates for spectroscopic analysis. For example, the enolate intermediates in Claisen and Dieckmann condensations can sometimes be observed at low temperatures using NMR spectroscopy. The characteristic chemical shifts and coupling constants can provide structural information about these key intermediates.

Furthermore, isotopic labeling studies, where specific atoms are replaced with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen), can be used in conjunction with spectroscopy to trace the movement of atoms throughout the reaction mechanism. This can provide definitive evidence for proposed reaction pathways.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis of α-cyanocarboxylates, including Ethyl 1-cyanocyclopentanecarboxylate, is a cornerstone of organic chemistry. However, future advancements will likely focus on the development of more sophisticated catalytic systems to improve reaction efficiency, control stereochemistry, and expand substrate scope under milder conditions.

Emerging research points towards several promising catalytic strategies. Dual photoredox and copper catalysis, for instance, has proven effective in the asymmetric ring-opening cyanation of cyclopentanone (B42830) oxime esters to yield chiral dinitriles. researchgate.netnih.gov This approach, which proceeds under mild conditions with low catalyst loading, could be adapted for the enantioselective synthesis of this compound derivatives. researchgate.netnih.gov Furthermore, the development of metal-free catalytic systems, such as those employing simple bases, presents a green and cost-effective alternative to traditional metal-catalyzed methods for the synthesis of highly substituted furans from cyano compounds. mdpi.com The exploration of organocatalysis, which has been successfully applied to the enantioselective synthesis of functionalized cyclopentanes through cascade reactions, also represents a fertile ground for developing stereoselective routes to chiral derivatives of this compound. researchgate.net

Future catalytic systems may also target the selective activation of C-H and C-C bonds in cyclopentanone precursors, offering novel and efficient pathways to functionalized products. nih.gov The table below summarizes potential catalytic systems and their advantages for the synthesis and transformation of this compound.

| Catalytic System | Potential Application | Key Advantages |

| Dual Photoredox/Copper Catalysis | Enantioselective cyanation of cyclopentanone precursors | Mild conditions, high enantioselectivity, low catalyst loading. researchgate.netnih.gov |

| Metal-Free Base Catalysis | Synthesis of derivatives from this compound | Avoids expensive and toxic metal catalysts, high atom economy. mdpi.com |

| Organocatalysis | Asymmetric synthesis of substituted cyclopentane (B165970) derivatives | Enantioselective, metal-free, mild reaction conditions. researchgate.net |

| Palladium Catalysis | Cyanation of (hetero)aryl halides and triflates | Mild temperatures, broad substrate scope, high efficiency. acs.org |

Integration into Multicomponent Reactions for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single step. The integration of this compound into MCRs is a promising avenue for generating diverse molecular scaffolds with potential applications in medicinal chemistry and materials science. researchgate.netnih.govmdpi.comnih.gov

Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly relevant. researchgate.netnih.gov The nitrile group of this compound could potentially be reduced or otherwise modified to an isocyanide, making it a suitable component for these reactions. This would allow for the rapid generation of libraries of complex, peptidomimetic structures. nih.gov The development of novel MCRs that directly utilize the reactivity of the cyano and ester functionalities of this compound would also be a significant advance. For instance, reactions involving cyanoacetic acid derivatives are known to produce a wide variety of heterocyclic scaffolds. nih.govresearchgate.net

The ability of MCRs to generate molecular diversity from simple building blocks makes this a particularly attractive area for future research. The resulting complex scaffolds could be screened for biological activity, leading to the discovery of new therapeutic agents. nih.govmdpi.com

Applications in Sustainable and Biocatalytic Transformations

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will likely emphasize the development of more sustainable and environmentally benign transformations.

Biocatalysis offers a powerful approach to achieving this goal. Enzymes such as nitrilases have been shown to selectively hydrolyze dinitriles to the corresponding nitrile-carboxylic acids. acs.org A patent describing the biocatalytic conversion of 1-cyanocyclohexaneacetonitrile to 1-cyanocyclohexaneacetic acid using an enzyme with nitrilase activity from Acidovorax facilis highlights the potential for similar enzymatic transformations of this compound. acs.org This enzymatic approach offers high selectivity and operates under mild, aqueous conditions, representing a significant improvement over traditional chemical hydrolysis. acs.org

In addition to biocatalysis, the use of greener solvents and reaction conditions will be a key focus. For example, the use of ethanol (B145695) as a "green" organic modifier in reversed-phase high-performance liquid chromatography (RP-HPLC) for the analysis of related compounds demonstrates a move towards more sustainable analytical practices. semanticscholar.org The development of catalytic systems that operate in water or other environmentally friendly solvents will also be a priority. acs.org

Exploration of New Derivatization Strategies and Analytical Techniques

The development of robust analytical methods is crucial for the quality control and application of this compound. Future research in this area will likely focus on new derivatization strategies to enhance detection and separation, particularly for chiral analysis.

The ester and nitrile functionalities of this compound provide convenient handles for chemical derivatization. For high-performance liquid chromatography (HPLC), derivatization with a chromophoric or fluorophoric agent can significantly improve detection sensitivity. researchgate.net For the separation of potential enantiomers, derivatization with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a standard achiral column is a well-established strategy. nih.govresearchgate.netresearchgate.netnih.gov Novel CDAs are continuously being developed to improve separation efficiency and detection limits. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile compounds like this compound. thepharmajournal.comnih.govajol.infoshimadzu.comjmaterenvironsci.com Method development would focus on optimizing injection parameters, temperature programs, and mass spectrometry conditions to achieve high resolution and sensitivity. thepharmajournal.comjmaterenvironsci.com The table below outlines potential analytical techniques and derivatization strategies.

| Analytical Technique | Derivatization Strategy | Purpose |

| HPLC-UV/FLD | Reaction with chromophoric/fluorophoric agents (e.g., 9-xanthydrol) | Enhance detection sensitivity. researchgate.net |

| HPLC | Reaction with a Chiral Derivatizing Agent (CDA) | Separation of enantiomers. nih.govresearchgate.netresearchgate.netnih.gov |

| GC-MS | None (direct analysis) or silylation | Identification and quantification of volatile compounds. thepharmajournal.comnih.govajol.infoshimadzu.comjmaterenvironsci.com |

Advanced Computational Studies for Predictive Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms, predicting reactivity, and designing new synthetic strategies. rsc.orgresearchgate.netnih.gov Future research on this compound will undoubtedly leverage these advanced computational methods.

DFT studies can provide valuable insights into the electronic structure and reactivity of this compound. rsc.orgnih.gov For example, calculations can be used to predict the most likely sites for nucleophilic or electrophilic attack, guiding the design of new reactions. Computational modeling can also be used to elucidate the mechanisms of catalytic reactions, such as the palladium-catalyzed cyanation of aryl halides, helping to optimize reaction conditions and catalyst design. acs.org

Furthermore, computational screening of virtual libraries of catalysts and substrates can accelerate the discovery of new and efficient synthetic methods. By predicting the outcomes of reactions before they are attempted in the laboratory, computational studies can save significant time and resources. The application of DFT to study the mechanism of related reactions, such as the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones, demonstrates the power of this approach to unravel complex reaction pathways. researchgate.net

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for Ethyl 1-cyanocyclopentanecarboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclopentane ring functionalization via nucleophilic substitution or condensation reactions. Key steps include using dry solvents (e.g., ethyl acetate) under inert atmospheres to minimize side reactions . For example, in analogous syntheses, precise temperature control (e.g., 0–25°C) and stoichiometric equivalence of reagents (e.g., 1:1 molar ratio of starting materials) are critical to achieving yields >80% . Yield optimization may require iterative adjustments to solvent polarity, reaction time, and catalyst selection.

Q. What spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks should researchers expect?

- Methodological Answer :

- 1H-NMR : Expect signals for the ethyl ester group (δ ~4.1–4.3 ppm, quartet) and cyclopentane protons (δ ~1.5–2.5 ppm, multiplet). The cyano group’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns .

- IR : A strong absorption band near ~2250 cm⁻¹ confirms the nitrile (C≡N) group.

- Mass Spec : Look for molecular ion peaks at m/z corresponding to the molecular formula (C₉H₁₁NO₂, theoretical m/z = 165.08).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves and EN 166-certified safety goggles to prevent skin/eye contact. Work in a fume hood with local exhaust ventilation. Contaminated gloves must be disposed of as hazardous waste, and hands washed thoroughly post-handling .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can model interactions between the compound’s nitrile/ester groups and target receptors (e.g., serotonin receptors). Parameters to optimize include grid box size (centered on binding pockets) and Lamarckian genetic algorithms for conformational sampling. Validation requires comparing docking scores (e.g., binding affinity ≤−7.0 kcal/mol) with experimental IC₅₀ values .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

- Methodological Answer : Systematic analysis of variables is key:

- Purity of Reagents : Use HPLC-grade solvents to eliminate trace water.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) versus Brønsted acids (e.g., p-toluenesulfonic acid) .

- Statistical Tools : Apply factorial design (e.g., Taguchi methods) to identify critical factors (temperature > solvent choice).

Q. What strategies enable enantiomeric separation of this compound derivatives, and how is enantiopurity confirmed?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) using hexane/isopropanol mobile phases resolves enantiomers. Confirm enantiopurity via:

- Optical Rotation : Compare observed [α]ᴅ values with literature.

- Circular Dichroism (CD) : Match Cotton effects to known configurations .

Q. What are the limitations of using this compound in enzyme inhibition assays, and how can experimental design address them?

- Methodological Answer : Limitations include non-specific binding due to the compound’s lipophilicity (logP ~1.5). Mitigation strategies:

- Structure-Activity Relationship (SAR) : Introduce polar substituents (e.g., hydroxyl groups) to improve selectivity.

- Competitive Assays : Use fluorogenic substrates to quantify inhibition kinetics (e.g., Kᵢ determination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。